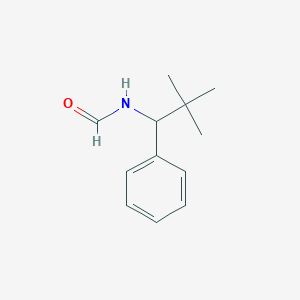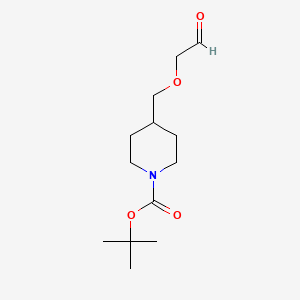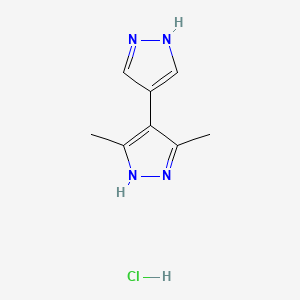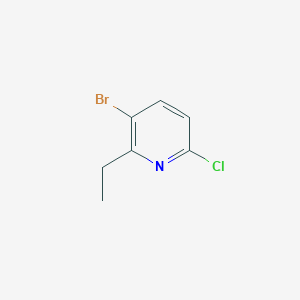
N-(2,2-Dimethyl-1-phenylpropyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-Dimethyl-1-phenylpropyl)formamide is an organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . This compound belongs to the class of formamides, which are derivatives of formic acid where the hydrogen atom is replaced by an organic group. It is characterized by the presence of a phenyl group attached to a dimethylpropyl chain, which is further connected to a formamide group.
Métodos De Preparación
The synthesis of N-(2,2-Dimethyl-1-phenylpropyl)formamide can be achieved through various methods. One common synthetic route involves the reaction of 2,2-dimethyl-1-phenylpropanol with formic acid under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to promote the formation of the formamide group. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
N-(2,2-Dimethyl-1-phenylpropyl)formamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(2,2-Dimethyl-1-phenylpropyl)formamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate the effects of formamide derivatives on biological systems.
Industry: This compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2,2-Dimethyl-1-phenylpropyl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, affecting their structure and function. The phenyl group may also contribute to the compound’s activity by interacting with hydrophobic regions of target proteins or enzymes .
Comparación Con Compuestos Similares
N-(2,2-Dimethyl-1-phenylpropyl)formamide can be compared with other similar compounds, such as:
N,N-Dimethylformamide (DMF): A widely used solvent in organic synthesis with similar formamide functionality.
N,N-Dimethylacetamide (DMAc): Another solvent with similar properties but a different alkyl group.
N-Phenylformamide: A simpler formamide derivative with a phenyl group but lacking the dimethylpropyl chain.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and physical properties compared to other formamide derivatives.
Propiedades
Fórmula molecular |
C12H17NO |
|---|---|
Peso molecular |
191.27 g/mol |
Nombre IUPAC |
N-(2,2-dimethyl-1-phenylpropyl)formamide |
InChI |
InChI=1S/C12H17NO/c1-12(2,3)11(13-9-14)10-7-5-4-6-8-10/h4-9,11H,1-3H3,(H,13,14) |
Clave InChI |
XSSMCMZEOKJTPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1=CC=CC=C1)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13933468.png)






![N-cyclopentyl-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13933499.png)
![Methyl 4-(6-chloro-7-iodo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13933501.png)


